5-(4-Chloro-3-methylphenoxy)pentan-2-one
Description
5-(4-Chloro-3-methylphenoxy)pentan-2-one is a ketone derivative featuring a substituted phenoxy group attached to a pentan-2-one backbone. Its IUPAC name reflects the chloro and methyl substituents at the 4- and 3-positions of the aromatic ring, respectively. This compound is primarily utilized as a specialty intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural complexity arises from the combination of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring, which influence its reactivity and physical properties .
Properties
IUPAC Name |
5-(4-chloro-3-methylphenoxy)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9-8-11(5-6-12(9)13)15-7-3-4-10(2)14/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMRWVREYAEWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methylphenoxy)pentan-2-one typically involves the reaction of 4-chloro-3-methylphenol with 1-bromopentane-2-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-methylphenoxy)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Scientific Research Applications
5-(4-Chloro-3-methylphenoxy)pentan-2-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methylphenoxy)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 5-(4-Chloro-3-methylphenoxy)pentan-2-one and related compounds:
Key Observations :
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:
Commercial and Research Relevance
- Pricing: this compound is priced at €1,150/g (1g scale), reflecting its niche applications and complex synthesis. Comparatively, [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine is cheaper (€462/100mg), possibly due to simpler purification .
- Demand Drivers : The target compound’s demand is tied to its role in synthesizing bioactive molecules, whereas cyclopentyl derivatives may serve in material science .
Biological Activity
5-(4-Chloro-3-methylphenoxy)pentan-2-one, with the CAS number 1225537-74-5, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pentan-2-one backbone substituted with a 4-chloro-3-methylphenoxy group. This structure contributes to its diverse biological activities. The compound's molecular formula is , and it exhibits properties typical of phenolic compounds, which often interact with biological systems through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, potentially leading to therapeutic effects in conditions like cancer and diabetes.
- Receptor Modulation : This compound may interact with various receptors, influencing signaling pathways critical for cellular function.
- Antioxidant Activity : Many phenolic compounds exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit the growth of cancer cell lines. For instance, similar phenolic compounds have demonstrated cytotoxic effects against HeLa cells with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Properties : The presence of the chloro and methyl groups may enhance the compound's ability to act against various bacterial strains, as seen in structurally related compounds .
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to reduce inflammation in vitro, indicating potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of HeLa cell growth (IC50 ~ 20 µM) | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine production |
Case Study: Anticancer Activity
A study investigated the anticancer potential of phenolic derivatives, including those structurally similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study reported that certain derivatives had IC50 values comparable to established chemotherapeutics like Cisplatin .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of chlorinated phenolic compounds. It was found that these compounds exhibited significant activity against a range of bacterial pathogens, suggesting their potential use as alternatives to conventional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
